Pomolic acid
Pomolic acid
Pomolic acid is a triterpenoid. It has a role as a metabolite.
Pomolic acid is a natural product found in Rosa woodsii, Perilla frutescens, and other organisms with data available.
See also: Sanguisorba officinalis whole (part of).
Pomolic acid is a natural product found in Rosa woodsii, Perilla frutescens, and other organisms with data available.
See also: Sanguisorba officinalis whole (part of).
Brand Name:
Vulcanchem
CAS No.:
13849-91-7
VCID:
VC20966150
InChI:
InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1
SMILES:
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O
Molecular Formula:
C30H48O4
Molecular Weight:
472.7 g/mol
Pomolic acid
CAS No.: 13849-91-7
Cat. No.: VC20966150
Molecular Formula: C30H48O4
Molecular Weight: 472.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pomolic acid is a triterpenoid. It has a role as a metabolite. Pomolic acid is a natural product found in Rosa woodsii, Perilla frutescens, and other organisms with data available. See also: Sanguisorba officinalis whole (part of). |
|---|---|
| CAS No. | 13849-91-7 |
| Molecular Formula | C30H48O4 |
| Molecular Weight | 472.7 g/mol |
| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O4/c1-18-10-15-30(24(32)33)17-16-27(5)19(23(30)29(18,7)34)8-9-21-26(4)13-12-22(31)25(2,3)20(26)11-14-28(21,27)6/h8,18,20-23,31,34H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1 |
| Standard InChI Key | ZZTYPLSBNNGEIS-OPAXANQDSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1(C)O)C)C(=O)O |
| Appearance | Powder |
| Melting Point | 301-303°C |
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